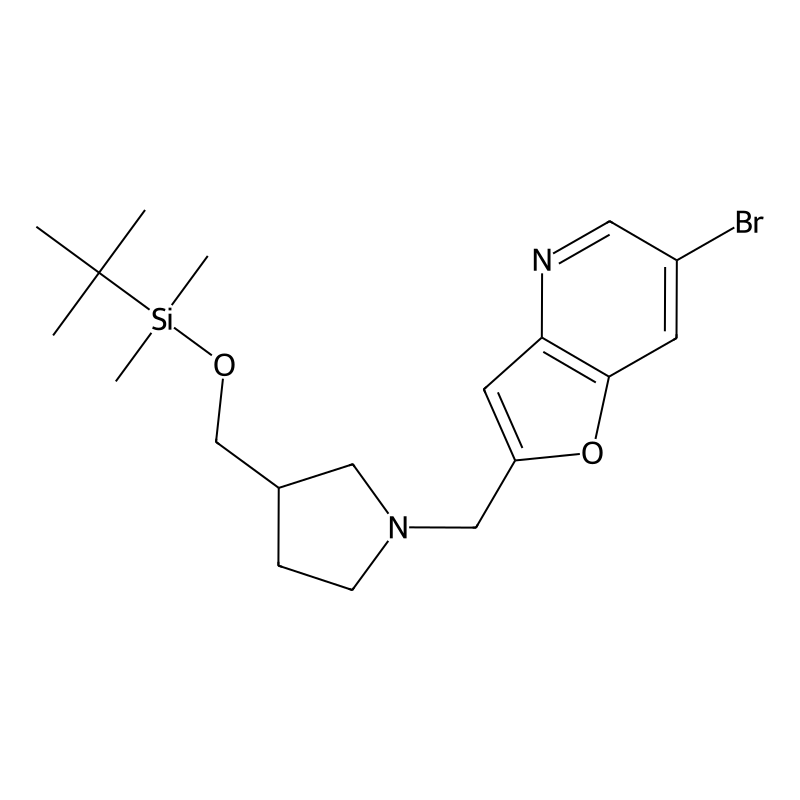

6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine is a complex organic compound characterized by its unique furo[3,2-b]pyridine core structure. This compound features a bromine atom at the 6-position and a tert-butyldimethylsilyloxy group attached to a pyrrolidine moiety, contributing to its chemical stability and potential biological activity. The molecular formula is , and it has a molecular weight of approximately 394.43 g/mol. The presence of the tert-butyldimethylsilyloxy group enhances solubility and protects sensitive functional groups during synthesis and application.

There is no documented information regarding a specific mechanism of action for this compound. Due to the lack of data on its biological activity, it's challenging to speculate on its potential interactions within biological systems.

- Oxidation: The furo[3,2-b]pyridine structure can be oxidized to yield more reactive intermediates or functionalized derivatives.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride, potentially converting certain functional groups into alcohols.

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

These reactions are critical for modifying the compound for specific applications in medicinal chemistry and material science.

Research indicates that 6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine exhibits potential biological activities, particularly in pharmacological contexts. The compound's structure suggests possible interactions with various biological targets, including enzymes and receptors. Preliminary studies may focus on its role as an inhibitor or modulator in biochemical pathways relevant to disease processes.

The synthesis of 6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine typically involves several key steps:

- Formation of the Furo[3,2-b]Pyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives.

- Bromination: The introduction of the bromine atom at the 6-position is generally accomplished using brominating agents such as N-bromosuccinimide.

- Silylation: The tert-butyldimethylsilyloxy group is introduced using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

- Pyrrolidine Functionalization: The final step involves attaching the pyrrolidine moiety through nucleophilic substitution at the methyl position.

These synthetic routes are crucial for producing the compound with high purity and yield.

6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine has several applications:

- Medicinal Chemistry: As a building block for drug development, it can lead to new therapeutics targeting various diseases.

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.

- Material Science: The compound may also find applications in developing novel materials with specific electronic or optical properties.

Studies on the interactions of 6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine with biological targets are essential to understanding its pharmacological potential. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating how the compound influences biological pathways or cellular processes.

Such interaction studies provide insights into its efficacy and safety profile for potential therapeutic use.

Several compounds share structural similarities with 6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloro-2-(methyl)pyridine | Contains chlorine instead of bromine | May exhibit different reactivity patterns |

| 5-(tert-butyl)-furo[3,2-b]pyridine | Lacks pyrrolidine group | Focused on aromatic properties |

| 7-Morpholino-furo[3,2-b]pyridine | Contains a morpholine ring | Potentially different biological activity |

These compounds highlight the unique characteristics of 6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine due to its specific functional groups and structural arrangement, which may confer distinct chemical behaviors and biological activities compared to its analogs.